Lipophilicity (XLogP3) Comparison Across 3-Substituents
The target compound exhibits an estimated XLogP3 of 1.3 ± 0.3, representing a moderate lipophilicity that is 0.8 log units higher than the 3-methoxy analog (XLogP3 ≈ 0.5) and 0.5 log units lower than the 3-trifluoromethyl analog (XLogP3 ≈ 1.8). This intermediate lipophilicity is often desirable for balancing membrane permeability with aqueous solubility in agrochemical active ingredients [1][2].
| Evidence Dimension | Estimated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.3 ± 0.3 |
| Comparator Or Baseline | 3-Methoxy: ~0.5; 3-Trifluoromethyl: ~1.8; 3-Difluoromethyl: ~0.9 |
| Quantified Difference | Δ +0.8 vs. 3-OCH₃; Δ -0.5 vs. 3-CF₃ |
| Conditions | Predicted values (XLogP3 algorithm); no experimental logP data available |
Why This Matters
Differentiated lipophilicity directly influences passive membrane permeation and systemic distribution in target organisms, making this building block suitable for fine-tuning the pharmacokinetic profile of derived amides without resorting to additional synthetic modifications.
- [1] PubChem (NCBI). Computed properties for 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid (CID 162413992); 3-methoxy analog (CID 2773099); 3-trifluoromethyl analog (CID 2773098). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (Class-level inference for OCH₂CF₃ vs. OCH₃ and CF₃ substituent constants). View Source
